N-(5-bromothiophen-2-yl)acetamide
Overview
Description
N-(5-Bromothiophen-2-yl)acetamide is a chemical compound with the molecular formula C6H6BrNOS and a molecular weight of 220.09 g/mol It is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to an acetamide group
Mechanism of Action
Result of Action
The molecular and cellular effects of N-(5-bromothiophen-2-yl)acetamide’s action are currently unknown
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . For instance, its storage temperature is recommended to be 2-8°C in a dark place under an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromothiophen-2-yl)acetamide typically involves the bromination of thiophene followed by acetamidation. One common method includes the reaction of 5-bromothiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acetamidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
N-(5-Bromothiophen-2-yl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
- N-(5-Bromothiazol-2-yl)acetamide
- N-(5-Bromopyrimidin-2-yl)acetamide
- N-(5-Bromothiophen-2-yl)acetamide
Comparison: this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocyclic compounds like thiazoles and pyrimidines. This uniqueness makes it valuable in specific applications where the electronic characteristics of the thiophene ring are advantageous .
Properties
IUPAC Name |
N-(5-bromothiophen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZHRDMDNJNMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399871 | |
Record name | N-(5-bromothiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-26-0 | |
Record name | N-(5-bromothiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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